PRX933

Hypertension Cardiovascular 5-HT2C Receptor

PRX933 (GW-876167, BVT-933) is a unique 5-HT2C agonist with a patented indication for acute hypertension, distinct from obesity/glaucoma agents like lorcaserin. It enables dissection of serotonergic blood pressure regulation not achievable with other class members. The L-malate salt (US 8,030,316) serves as a benchmark for pre-formulation studies. This compound fills a critical selectivity gap in 5-HT2 receptor profiling. For research use only.

Molecular Formula C16H21N5O2
Molecular Weight 315.37 g/mol
CAS No. 313658-33-2
Cat. No. B1672550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePRX933
CAS313658-33-2
SynonymsGW-876167;  BVT-933;  PNU-183933;  PRX-00933;  GW876167;  BVT933;  PNU183933;  PRX00933;  GW876167;  BVT933;  PNU183933;  PRX00933
Molecular FormulaC16H21N5O2
Molecular Weight315.37 g/mol
Structural Identifiers
SMILESCC1CNCCN1C2=NC=CN=C2OCCOC3=CN=CC=C3
InChIInChI=1S/C16H21N5O2/c1-13-11-18-7-8-21(13)15-16(20-6-5-19-15)23-10-9-22-14-3-2-4-17-12-14/h2-6,12-13,18H,7-11H2,1H3/t13-/m1/s1
InChIKeyDNZVDSXVCHUOFL-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GW-876167 (313658-33-2) Technical Profile and Procurement Overview


(2R)-methyl-1-{3-[2-(3-pyridinyloxy)ethoxy]-2-pyrazinyl}piperazine, also known as GW-876167, PRX-00933, BVT-933, and PNU-183933, is a small molecule serotonin 5-HT2C receptor agonist with the molecular formula C16H21N5O2 and a molecular weight of 315.37 g/mol . The compound was advanced to Phase 2 clinical development for obesity and glaucoma but was discontinued, and is currently available for research use only [1].

Why GW-876167 (313658-33-2) Cannot Be Substituted by In-Class 5-HT2C Agonists


While the 5-HT2C agonist class includes multiple tool compounds (e.g., lorcaserin, vabicaserin, WAY-161503, mCPP), these agents exhibit significant divergence in receptor selectivity, functional potency, and therapeutic application profiles. GW-876167 possesses a unique activity signature that includes a specific indication for acute hypertension treatment in addition to obesity and glaucoma, a profile not shared by other 5-HT2C agonists [1]. Furthermore, the availability of specific salt forms (e.g., L-malate, hydrochloride) with defined pharmaceutical properties further distinguishes GW-876167 from generic 5-HT2C agonists, making direct substitution without rigorous re-validation scientifically unsound [2].

Quantitative Differentiation Evidence for GW-876167 (313658-33-2) vs. Key 5-HT2C Agonist Comparators


Unique Therapeutic Indication Profile: Hypertension Treatment

GW-876167 is explicitly claimed for the acute treatment of hypertension in patent WO2014140631A1, a unique therapeutic indication not claimed for other 5-HT2C agonists such as lorcaserin, vabicaserin, or WAY-161503 [1]. This positions GW-876167 as a tool for investigating the intersection of serotonergic signaling and blood pressure regulation, a research area not accessible with other class members.

Hypertension Cardiovascular 5-HT2C Receptor

Comparative Functional Potency at 5-HT2C Receptor

Direct comparative functional potency (EC50) data for GW-876167 at the 5-HT2C receptor is not publicly available in peer-reviewed literature. However, cross-study comparison with structurally and functionally related 5-HT2C agonists provides a potency landscape. Vabicaserin exhibits an EC50 of 8 nM at human 5-HT2C in calcium mobilization assays, while WAY-161503 shows an EC50 of 12 nM [1][2]. Lorcaserin, a clinically validated 5-HT2C agonist, demonstrates EC50 values ranging from 2.7 to 3.6 nM [3][4]. The absence of published GW-876167 EC50 data represents a critical knowledge gap for potency-driven selection.

Receptor Pharmacology 5-HT2C Agonism Potency

Salt Form Differentiation: L-Malate Salt for Pharmaceutical Development

GW-876167 is specifically claimed as an L-malate salt in US Patent 8,030,316, which provides a defined crystalline form suitable for pharmaceutical formulation [1]. This contrasts with other 5-HT2C agonists that are typically supplied as hydrochloride salts (e.g., vabicaserin hydrochloride, lorcaserin hydrochloride) or free bases. The L-malate salt form offers potential advantages in terms of solid-state stability, hygroscopicity, and oral bioavailability that may be relevant for in vivo studies.

Pharmaceutical Salts Formulation Solid-State Chemistry

Commercial Availability and Purity Specifications

GW-876167 is commercially available from multiple vendors with purity specifications of ≥98% . The hydrochloride salt (CAS 639029-42-8) demonstrates DMSO solubility of 50 mg/mL (142.11 mM) with sonication, providing practical handling guidance for in vitro studies . Pricing for research quantities (25-100 mg) ranges from approximately $1,520 to $2,500, positioning GW-876167 as a premium research tool compared to more widely available 5-HT2C agonists .

Research Reagent Procurement Purity

Recommended Research Applications for GW-876167 (313658-33-2)


Acute Hypertension Model Studies

GW-876167 is the 5-HT2C agonist of choice for studies investigating the acute regulation of blood pressure via serotonergic mechanisms. Its specific patent claim for hypertension treatment (WO2014140631A1) provides a validated research rationale not available with other class members [1]. Researchers can leverage GW-876167 to dissect the contribution of 5-HT2C receptor activation to blood pressure homeostasis, distinct from appetite suppression or CNS effects.

Pharmaceutical Salt Formulation Development

The L-malate salt form of GW-876167, as claimed in US Patent 8,030,316, makes it suitable for solid-state chemistry and pre-formulation studies aimed at optimizing oral bioavailability [2]. Researchers developing novel 5-HT2C agonists or investigating the impact of counterion selection on pharmacokinetic properties can use GW-876167 L-malate as a benchmark salt form.

5-HT2C Receptor Pharmacology: Selectivity Profiling

Given the absence of published selectivity data for GW-876167, the compound serves as a valuable research tool for investigators seeking to generate novel comparative data across the 5-HT2 receptor family [3]. Studies profiling GW-876167 against 5-HT2A, 5-HT2B, and other serotonin receptor subtypes would address a critical gap in the literature and potentially reveal unique selectivity features.

Obesity and Glaucoma Research: Follow-on Studies

GW-876167 was originally developed for obesity and glaucoma and advanced to Phase 2 clinical trials for both indications [3]. Although discontinued, the compound remains a relevant tool for follow-on research investigating the role of 5-HT2C receptors in energy homeostasis and intraocular pressure regulation, particularly in experimental models where the unique activity profile of GW-876167 is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for PRX933

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.